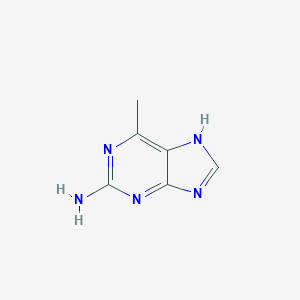

6-Methyl-1H-purin-2-amine

Übersicht

Beschreibung

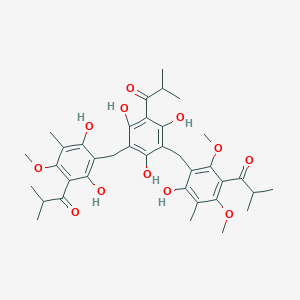

6-Methyl-1H-purin-2-amine, also known by its IUPAC name, is a compound with the molecular formula C6H7N5 . It has a molecular weight of 149.16 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Methyl-1H-purin-2-amine involves several steps. One method involves the use of potassium carbonate in N,N-dimethyl-formamide for 18 hours at ambient temperature . Another method involves the use of hydrogen chloride and hydrogen in methanol for 48 hours at ambient temperature .Molecular Structure Analysis

The InChI code for 6-Methyl-1H-purin-2-amine is 1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The chemical reactions involving 6-Methyl-1H-purin-2-amine are complex and can vary based on the conditions and reactants used . For instance, the compound can undergo E2 elimination reactions, which involve the removal of a proton and a leaving group from a molecule .Physical And Chemical Properties Analysis

6-Methyl-1H-purin-2-amine is a solid compound . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The compound is very soluble, with a solubility of 7.68 mg/ml or 0.0515 mol/l according to ESOL, and 11.7 mg/ml or 0.0783 mol/l according to Ali .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Design

6-Methyl-1H-purin-2-amine: has been identified as a core structure in the development of new anticancer drugs. Its purine ring system is a key scaffold in pharmacologically active molecules that can target various cancers. Researchers have synthesized derivatives of this compound, resulting in potent anticancer molecules with enhanced activities against targeted receptor proteins .

Structure-Activity Relationship (SAR) Studies

The compound serves as a fundamental unit for SAR studies, which are essential for understanding the pharmacological properties of new drugs. Modifications to the purine ring of 6-Methyl-1H-purin-2-amine can lead to significant changes in biological activity, providing insights into the design of more effective anticancer agents .

Chemotherapeutic Drug Candidates

Due to its structural significance in medicinal chemistry, 6-Methyl-1H-purin-2-amine is used in the synthesis of novel chemotherapeutic drug candidates. These candidates are designed to mitigate drug resistance challenges in cancer treatment by targeting specific pathways involved in cell proliferation .

Molecular Diversity in Drug Discovery

This compound contributes to the molecular diversity in drug discovery programs. Its incorporation into larger, more complex molecules can result in a variety of pharmacologically active compounds with potential therapeutic applications beyond cancer, such as antiviral and anti-inflammatory drugs .

Biochemical Research

In biochemical research, 6-Methyl-1H-purin-2-amine is utilized as a building block for studying enzyme-substrate interactions. It helps in understanding the mechanisms of enzymes that interact with purine-based substrates, which is crucial for the development of enzyme inhibitors .

Analytical Chemistry

As a standard compound in analytical chemistry, 6-Methyl-1H-purin-2-amine is used for calibration and testing in various chromatographic and spectroscopic methods. This ensures the accuracy and reliability of analytical results in pharmaceutical and biomedical research .

Genetic Research

The purine derivatives, including 6-Methyl-1H-purin-2-amine , play a role in genetic research by acting as analogs of naturally occurring nucleotides. They are used to study DNA replication and repair mechanisms, which can lead to advances in gene therapy .

Neurological Disorders

Recent studies have explored the potential of purine derivatives in treating neurological disorders6-Methyl-1H-purin-2-amine may be involved in the synthesis of compounds that modulate neurotransmitter systems, offering a new avenue for the treatment of diseases like Alzheimer’s and Parkinson’s .

Safety and Hazards

Wirkmechanismus

Target of Action

6-Methyl-1H-purin-2-amine, also known as N6-Methyladenine , is a modified form of adenine, one of the primary nucleobases in DNAIt is known that adenine and its derivatives play crucial roles in various biological processes, including dna replication, transcription, and cellular signaling .

Mode of Action

It is known that n6-methyladenine, a related compound, acts as a reagent for substitution of adenine nucleotide analogs . This suggests that 6-Methyl-1H-purin-2-amine may interact with its targets by substituting for adenine in nucleotide sequences, potentially altering the structure and function of DNA or RNA molecules .

Biochemical Pathways

Given its structural similarity to adenine, it is plausible that this compound could influence pathways involving dna replication, transcription, and cellular signaling .

Result of Action

It is known that modifications to adenine, such as methylation, can serve as epigenetic marks, influencing gene expression and cellular function .

Action Environment

It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°c to maintain its stability .

Eigenschaften

IUPAC Name |

6-methyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWNHLDHNSVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168488 | |

| Record name | 6-Methyl-1H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-purin-2-amine | |

CAS RN |

1681-10-3 | |

| Record name | 6-Methyl-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-purin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-1H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.